3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol
CAS No.: 1270084-92-8
Cat. No.: VC4514597
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1270084-92-8 |
---|---|
Molecular Formula | C17H17N3O |
Molecular Weight | 279.34 g/mol |
IUPAC Name | 5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3 |
Standard InChI Key | GIWZEELPLKPYBA-UHFFFAOYSA-N |
SMILES | CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Canonical SMILES | CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound is formally named 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol under IUPAC conventions, reflecting its:
-
Pyrazol-5-ol core (1H-pyrazol-5-ol)
-
Phenyl substituent at position 3
-
Propyl group at position 4
-
Pyridin-2-yl moiety at position 1
Its molecular formula, , corresponds to a monoisotopic mass of 279.1372 Da . The SMILES notation precisely encodes the connectivity of substituents around the pyrazolone ring .
Synonyms and Developmental Codes
Identifier | Source |
---|---|
APX-115 free base | Preclinical studies |
Isuzinaxib | Clinical trials |
EWHA-18278 | Academic research |
1270084-92-8 | CAS Registry |
Multiple salt forms exist, including the hydrochloride derivative (Molecular Weight: 315.8 g/mol), which enhances aqueous solubility for pharmaceutical formulations .
Structural Characteristics and Physicochemical Properties
Crystallographic and Conformational Analysis
While X-ray crystallographic data for 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol remains unpublished, analogous pyrazolones exhibit characteristic planar geometries. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol crystallizes in the orthorhombic space group with unit cell parameters . Computational models predict similar packing arrangements for the target compound, with intramolecular hydrogen bonding between the pyridinyl nitrogen and hydroxyl group stabilizing the enol tautomer .
Tautomeric Equilibrium and Spectroscopic Features
The compound exists in a keto-enol tautomeric equilibrium, with calcium hydroxide favoring the enolic form during synthesis . Nuclear magnetic resonance (NMR) spectral predictions based on related analogs suggest:
-
NMR: δ 1.65 (triplet, CHCHCH), δ 2.45 (quartet, CHCHCH), δ 6.85–8.65 (aromatic protons)
-
NMR: δ 178.2 (C=O), 150–125 (aromatic carbons), δ 22.1 (CHCHCH)
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
A plausible synthesis route involves:
-
Condensation of phenylhydrazine with β-ketoester to form pyrazolone core
-
Sequential alkylation at position 4 using propyl bromide
-
Ullmann-type coupling for introducing pyridin-2-yl group at position 1
Calcium hydroxide-mediated C-acylation, as demonstrated for 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, could prevent undesirable O-acylation side reactions .
Critical Process Parameters
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Reaction Temperature | 60–80°C | Minimizes dimerization |
pH | 8.5–9.5 | Enhances enolate formation |
Solvent System | THF/HO (3:1) | Improves reagent solubility |
Parameter | Phase II Results |
---|---|
Patient Cohort | n=220 PCI patients |
Serum Creatinine Reduction | 34% vs placebo |
Adverse Event Incidence | 12% (vs 15% placebo) |
The trial employs oral doses of 50–100 mg twice daily, demonstrating favorable pharmacokinetics with and .
Hazard Code | Risk Statement |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
Personal protective equipment (nitrile gloves, ANSI-approved goggles) is mandatory during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume